molecular formula C13H16O10 B3031996 3-Glucogallic acid CAS No. 91984-84-8

3-Glucogallic acid

Cat. No.: B3031996
CAS No.: 91984-84-8
M. Wt: 332.26 g/mol
InChI Key: XRCRYNCPNYQMOB-JEUROIALSA-N
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Description

3-Glucogallic acid, also known as gallic acid 3-glucoside or 3-glucogallate, is a specialized hydrolyzable tannin with the chemical formula C13H16O10 and a molecular weight of 332.26 g/mol . This organic compound belongs to the class of phenolic glycosides, characterized by a gallic acid unit linked to a glucose moiety, forming a 3,4-dihydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoic acid structure . It is identified as a solid with a melting point range of 244-245 °C and an optical rotation of [a]²⁴D -73.6 (c=0.5 in MeOH) . This compound is a natural product of botanical origin. It has been detected in green vegetables and has been specifically isolated from commercial rhubarb (Rheum species) . Its presence in these dietary sources makes it a compound of interest in phytochemical and food science research. Given its specific occurrence, this compound is studied as a potential biomarker for the consumption of these plant foods . The research value of this compound is closely linked to the extensive documented pharmacological activities of its parent compound, gallic acid. Gallic acid is renowned for its potent antioxidant, anti-inflammatory, antimicrobial, and antineoplastic properties . It has demonstrated therapeutic potential in models of gastrointestinal, neuropsychological, metabolic, and cardiovascular disorders . The glucosylation in this compound alters its physicochemical properties, such as solubility and bioavailability, compared to free gallic acid, making it a distinct molecule for studying the role of glycosylation in natural product bioavailability and activity . Researchers utilize this compound to investigate the mechanisms and effects of hydrolyzable tannins in various biological systems. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for laboratory use and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91984-84-8

Molecular Formula

C13H16O10

Molecular Weight

332.26 g/mol

IUPAC Name

3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C13H16O10/c14-3-7-9(17)10(18)11(19)13(23-7)22-6-2-4(12(20)21)1-5(15)8(6)16/h1-2,7,9-11,13-19H,3H2,(H,20,21)/t7-,9-,10+,11-,13-/m1/s1

InChI Key

XRCRYNCPNYQMOB-JEUROIALSA-N

SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C(=O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C(=O)O

melting_point

244-245°C

physical_description

Solid

Origin of Product

United States

Occurrence and Distribution of 3 Glucogallic Acid in Biological Systems

Structure and Chemical Classification

3-Glucogallic acid, also known as 3-O-galloyl-β-D-glucose, is a gallotannin, a type of hydrolyzable tannin. nih.gov Its structure consists of a molecule of β-D-glucose esterified with gallic acid at the hydroxyl group on the third carbon of the glucose molecule.

Chemically, it is classified as a phenolic glycoside, a hydroxybenzoic acid, and a monosaccharide derivative. uni.lu The presence of multiple hydroxyl groups on both the galloyl and glucose moieties contributes to its polarity and chemical reactivity.

Table 1: Chemical Identifiers of this compound

Identifier Value
IUPAC Name 3,4-dihydroxy-5-[(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy]benzoic acid nih.gov
CAS Number 91984-84-8 nih.gov
Molecular Formula C₁₃H₁₆O₁₀ nih.gov
Molecular Weight 332.26 g/mol nih.gov

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure, including its polarity and the presence of functional groups capable of hydrogen bonding.

Table 2: Physicochemical Properties of this compound

Property Value
Physical State Solid nih.gov
Melting Point 244 - 245 °C
Solubility Soluble in water and polar organic solvents.

Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a variety of plant species. Its formation in plants is a result of specific enzymatic reactions within the broader shikimate pathway, which is responsible for the synthesis of aromatic compounds.

Natural Sources and Distribution in the Plant Kingdom

This compound has been identified in a number of plants. For instance, it has been reported in Punica granatum (pomegranate) and Phyllanthus emblica (amla or Indian gooseberry). nih.gov Its parent compound, gallic acid, is widely distributed in the plant kingdom and is found in gallnuts, sumac, witch hazel, tea leaves, and oak bark. wikipedia.org Gallic acid can be found in free form or as part of more complex molecules like hydrolyzable tannins. nih.gov

Biosynthesis of Gallic Acid and Formation of this compound

The biosynthesis of gallic acid in plants is primarily derived from the shikimate pathway. One of the key intermediates in this pathway is 3-dehydroshikimate. Through the action of the enzyme shikimate dehydrogenase, 3-dehydroshikimate is converted to 3,5-didehydroshikimate, which then aromatizes to form gallic acid. wikipedia.org

Once gallic acid is synthesized, it can be glycosylated to form various galloylglucose esters, including this compound. The formation of β-glucogallin, an isomer of this compound where the galloyl group is attached to the anomeric carbon of glucose, is a well-studied first step in the biosynthesis of gallotannins. This reaction is catalyzed by the enzyme UDP-glucose: gallate glucosyltransferase. While the specific enzymes for the formation of this compound are less characterized, it is understood to be part of the metabolic pathway for the production of more complex gallotannins. Microbial synthesis of gallic acid and its glucoside β‐glucogallin has also been explored as a sustainable production method. nih.gov

Biological and Chemical Activities

The biological and chemical activities of this compound are largely attributed to the phenolic hydroxyl groups of the galloyl moiety. These activities are of significant interest in the fields of pharmacology and food science.

Antioxidant Properties and Radical Scavenging Mechanisms

Gallic acid and its derivatives, including this compound, are known for their potent antioxidant properties. researchgate.net The three hydroxyl groups on the aromatic ring of gallic acid are effective at donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells. jpsbr.org This radical scavenging activity is a key mechanism behind the protective effects of these compounds against various diseases associated with oxidative stress, such as cancer and cardiovascular diseases. researchgate.netfrontiersin.org The antioxidant capacity of hydrolyzable tannins is often correlated with the number of galloyl groups present in the molecule. mdpi.com

Enzymatic Inhibition and Other Bioactivities

Gallic acid and related compounds have been shown to inhibit a variety of enzymes. For example, gallic acid has been reported to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism, suggesting potential applications in managing hyperglycemia. bohrium.com It has also been found to inhibit enzymes involved in inflammatory processes, such as phospholipase A2. nih.gov The ability of gallic acid and its derivatives to interact with and modulate the activity of enzymes is a significant area of research for the development of new therapeutic agents.

Geranium pyrenaicum

Geranium pyrenaicum has been identified as a source of glucogallic acid, a compound closely related to this compound. Specifically, studies utilizing liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS) have detected glucogallic acid in various extracts of Geranium pyrenaicum nih.govresearchgate.net. The presence of glucogallic acid, with a molecular formula of C13H16O10 and a precursor ion at m/z 331, was noted in almost all extracts examined, with the exception of water extracts nih.gov. The fragmentation patterns observed in these analyses, including ions at m/z 169 and 125 corresponding to gallic acid, and fragments at m/z 313, 271, 241, and 211 originating from glucose cross-ring fragmentation, are consistent with the structure of glucogallic acid nih.gov.

Other Documented Plant Sources

Beyond Geranium pyrenaicum, this compound and related gallic acid derivatives have been documented in a range of other plant sources. Rhubarb (Rheum spp.) is a notable source, from which this compound (3-O-β-D-glucopyranoside) has been isolated, along with other galloylglucosides longdom.orgmdpi.com. The tree peony (Paeonia suffruticosa) has yielded mudanoside B, identified as 3-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside], which is structurally related longdom.orgmdpi.com. Furthermore, Punica granatum (pomegranate) and Phyllanthus emblica (Indian gooseberry) have also been reported to contain this compound nih.gov. Other plants from which gallic acid derivatives, including methylated forms, have been isolated include Geranium collinum, Atraphaxis frutescens, and Phyllanthus emblica longdom.org.

Table 1: Documented Plant Sources of this compound and Related Derivatives

Plant SpeciesCompound IdentifiedReference(s)
Geranium pyrenaicumGlucogallic acid nih.govresearchgate.net
Rhubarb (Rheum spp.)This compound (3-O-β-D-glucopyranoside) longdom.orgmdpi.com
Rhubarb (Rheum spp.)3-O-(6-galloylglucoside) longdom.orgmdpi.com
Rhubarb (Rheum spp.)4-O-(6-galloylglucoside) mdpi.com
Paeonia suffruticosaMudanoside B (3-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]) longdom.orgmdpi.com
Punica granatumThis compound nih.gov
Phyllanthus emblicaThis compound nih.gov
Phyllanthus emblica3-ethyl ether of gallic acid longdom.org
Geranium collinum3-methyl ether of gallic acid longdom.org
Atraphaxis frutescens3-methyl ether of gallic acid longdom.org

Presence in Other Biological Matrices (e.g., Dust Microenvironments as Gallic Acid Esters)

Gallic acid and its esters, broadly termed gallates, have been detected in non-plant biological environments, specifically within dust samples from homes and other microenvironments. Research indicates the presence of antioxidant gallic acid esters in such matrices longdom.org. While these studies primarily focus on gallic acid esters in general, the chemical nature of these compounds suggests potential pathways for their presence, possibly through the degradation or transformation of plant-derived tannins or through other environmental processes. The identification of gallic acid esters in dust highlights their distribution beyond direct plant consumption and into human-occupied environments.

Biosynthesis of 3 Glucogallic Acid in Plants

Precursor Pathways: Shikimate Pathway Intermediates

The shikimate pathway is a fundamental metabolic route in plants, bacteria, and fungi, but it is absent in animals slideshare.netwikipedia.org. It generates chorismate, a precursor to aromatic amino acids and various secondary metabolites, including gallic acid nih.govslideshare.netwikipedia.org.

3-Dehydroshikimic Acid and its Conversion to Gallic Acid

A pivotal intermediate in the shikimate pathway, 3-dehydroshikimic acid (3-DHS), is the direct precursor for gallic acid biosynthesis in plants nih.govwikipedia.orgresearchgate.netnih.govutu.fiwikipedia.org. Gallic acid is a crucial building block for plant hydrolysable tannins nih.govresearchgate.netnih.gov. The conversion of 3-DHS to gallic acid is primarily an enzymatic process involving dehydrogenation reactions nih.govwikipedia.orgresearchgate.netwikipedia.org. While alternative chemical pathways involving enolization and oxidation of 3-DHS have been described under specific conditions researchgate.net, the biological synthesis relies on specific enzymes.

Enzymatic Catalysis by Dehydroquinate Dehydratase/Shikimate Dehydrogenases (DQD/SDHs)

The bifunctional enzyme dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH) plays a dual role in the shikimate pathway. It catalyzes the dehydration of dehydroquinate (DHQ) to 3-dehydroshikimate (3-DHS) and the reduction of 3-DHS to shikimic acid (SA) using NADPH researchgate.netwikipedia.orgmdpi.com. Crucially, the shikimate dehydrogenase (SDH) activity of these enzymes also facilitates the NADP+-dependent oxidation of 3-DHS to gallic acid nih.govresearchgate.net. This reaction can occur directly or via the intermediate formation and spontaneous rearrangement of 3,5-didehydroshikimate wikipedia.orgwikipedia.org. DQD/SDH enzymes are thus central to the production of gallic acid, linking the core shikimate pathway to the synthesis of gallotannins and related compounds researchgate.netnih.govresearchgate.netoup.comfrontiersin.orgffpri.go.jpfrontiersin.orgfrontiersin.orgresearchgate.net.

Several plant species possess multiple DQD/SDH isozymes, some of which are specifically involved in gallic acid biosynthesis. In Eucalyptus camaldulensis, four DQD/SDH family proteins have been identified, with EcDQD/SDH2 and EcDQD/SDH3 being specifically characterized for their role in catalyzing the oxidation of 3-DHS to gallic acid nih.govresearchgate.netffpri.go.jpresearchgate.net. These particular isozymes also retain residual DQD and classical SDH activities, ensuring a supply of 3-DHS for gallate formation nih.govffpri.go.jpresearchgate.net. These enzymes often function optimally at high pH values, typically above 9.0, for gallic acid production in vitro nih.govffpri.go.jp. Other examples include VvSDH3 and VvSDH4 from Vitis vinifera and CsSDH3 and CsSDH4 from Camellia sinensis, which have also been implicated in gallic acid biosynthesis nih.govoup.comffpri.go.jp.

The DQD/SDH enzymes exhibit specific substrate preferences and kinetic properties related to gallic acid formation. The primary reaction involves the NADP+-dependent dehydrogenation of 3-dehydroshikimate nih.govresearchgate.net. Kinetic studies on isozymes like EcDQD/SDH2 and EcDQD/SDH3 from Eucalyptus camaldulensis have detailed their catalytic activity, including cofactor preferences and pH optima for gallic acid formation researchgate.net. These enzymes can also catalyze the reduction of 3-DHS to shikimic acid (using NADPH) and the oxidation of shikimic acid to 3-DHS (using NADP+), highlighting their versatile role within the shikimate pathway nih.govresearchgate.net.

Glucosylation of Gallic Acid to 3-Glucogallic Acid

Following the synthesis of gallic acid, the next crucial step towards this compound is the addition of a glucose moiety.

Role of UDP-Glucose-Dependent Glycosyltransferases (UGTs)

The glucosylation of gallic acid is catalyzed by UDP-glucose-dependent glycosyltransferases (UGTs) nih.govfrontiersin.orgffpri.go.jpfrontiersin.orgfrontiersin.orgmdpi.comoup.comoup.comcazy.orgnih.govacs.org. These enzymes transfer a glucose unit from the activated sugar donor, UDP-glucose, to the gallic acid molecule, forming a β-O-glycosidic bond. This reaction yields 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin or this compound nih.govffpri.go.jpfrontiersin.orgmdpi.comoup.comnih.govacs.org. UGTs are integral to the biosynthesis of hydrolysable tannins, acting as key enzymes that modify phenolic compounds to enhance their stability, solubility, and biological activity nih.govfrontiersin.orgfrontiersin.orgmdpi.com.

Numerous UGTs have been identified across various plant species for their role in gallic acid glucosylation. Examples include CsUGT84A22 from Camellia sinensis, UGT84A77 from Canarium album, EcUGT84A25 and EcUGT84A26 from Eucalyptus camaldulensis, and JrGGT1 (UGT84A73) and JrGGT2 (UGT84A74) from Juglans regia nih.govresearchgate.netffpri.go.jpfrontiersin.orgfrontiersin.orgmdpi.com. These enzymes typically contain a conserved PSPG motif essential for binding the UDP moiety of the sugar donor frontiersin.org. Studies on these UGTs have elucidated their substrate specificity and kinetic parameters, revealing preferences for gallic acid as an acceptor molecule mdpi.comnih.govacs.org. For instance, UGT84A77 from Canarium album demonstrated a high catalytic efficiency for gallic acid, indicating a specific affinity for this substrate mdpi.com.

Metabolic Fate of 3 Glucogallic Acid: Enzymatic Hydrolysis and Subsequent Pathways

Cleavage of Glycosidic Bonds by Tannase (B8822749) (Tannin Acyl Hydrolase)

The initial and rate-limiting step in the metabolism of 3-glucogallic acid is the cleavage of the glycosidic bond that links the glucose molecule to the gallic acid. This hydrolysis is primarily catalyzed by the enzyme tannase, also known as tannin acyl hydrolase (EC 3.1.1.20). ajbls.comijcrt.orgnih.govresearchgate.netijraset.com Tannase is an inducible enzyme, meaning its production by microorganisms is often triggered by the presence of its substrate, such as tannic acid or its derivatives. ajbls.com

This enzyme exhibits both esterase and depsidase activities, enabling it to break down complex hydrolyzable tannins into simpler molecules. ijcrt.orgresearchgate.netijraset.com In the case of this compound, tannase specifically targets and hydrolyzes the ester bond, releasing glucose and gallic acid as the primary products. ajbls.comijcrt.orgmdpi.com This enzymatic action is fundamental for making the gallic acid portion of the molecule available for further microbial degradation. jopcr.com

Microorganisms, including various fungi and bacteria, are known producers of tannase. ajbls.comnih.govd-nb.info For instance, species of Aspergillus, Penicillium, Fusarium, and Trichoderma have been identified as effective tannase producers. nih.gov The efficiency of this enzymatic hydrolysis can be significant, with some fungal strains achieving high conversion rates of gallotannins to gallic acid in relatively short periods. nih.gov

Table 1: Key Characteristics of Tannase (Tannin Acyl Hydrolase)

Characteristic Description
Enzyme Commission (EC) Number 3.1.1.20 nih.govresearchgate.netijraset.comajol.info
Systematic Name Tannin acyl hydrolase ijraset.com
Enzyme Type Hydrolase ajbls.comijraset.com
Primary Function Catalyzes the hydrolysis of ester and depside bonds in hydrolyzable tannins. ajbls.comijcrt.orgresearchgate.netijraset.com
Substrates Tannic acid, gallic acid esters (including this compound), and other hydrolyzable tannins. ijcrt.orgijraset.com
Products of this compound Hydrolysis Gallic acid and Glucose. ajbls.comijcrt.orgmdpi.com
Producing Organisms Fungi (e.g., Aspergillus, Penicillium, Fusarium, Trichoderma) and Bacteria. ajbls.comnih.govd-nb.info

Subsequent Degradation Pathways of the Gallic Acid Moiety in Microbial Systems

Once liberated from its glucose conjugate, gallic acid becomes a substrate for a variety of microbial metabolic pathways. The specific degradation route depends largely on the environmental conditions, particularly the presence or absence of oxygen.

Aerobic Degradation Mechanisms (e.g., β-Ketoadipate Pathway, Gallate Dioxygenase)

Under aerobic conditions, microorganisms employ oxidative pathways to break down the aromatic ring of gallic acid. d-nb.info

One of the well-characterized aerobic degradation routes for aromatic compounds is the β-ketoadipate pathway . nih.govcapes.gov.br This pathway funnels various aromatic compounds, including those derived from lignin, into central metabolism. nih.govcapes.gov.br In this pathway, aromatic molecules are converted to β-ketoadipate, which is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. nih.gov While the direct entry of gallic acid into the β-ketoadipate pathway is a known mechanism, it often involves initial enzymatic conversions. d-nb.info

A key enzyme in the aerobic degradation of gallic acid is gallate dioxygenase . ontosight.aiontosight.airesearchgate.netnih.gov This enzyme catalyzes the oxidative cleavage of the gallate ring. ontosight.airesearchgate.net For example, in Pseudomonas putida, gallate dioxygenase (GalA) specifically acts on gallate to produce 4-oxalomesaconate. researchgate.netnih.gov This is a crucial step that opens up the aromatic ring, allowing for further enzymatic reactions that ultimately lead to intermediates of central metabolic pathways like the TCA cycle. ontosight.ainih.gov The activity of gallate dioxygenase is a critical component of the gallate catabolic process in many aerobic microorganisms. ontosight.ai

Table 2: Aerobic Degradation of Gallic Acid

Pathway/Enzyme Description Key Intermediates End Products
β-Ketoadipate Pathway A convergent pathway for the catabolism of aromatic compounds. nih.govcapes.gov.br Protocatechuate, Catechol, β-ketoadipate. capes.gov.br Succinyl-CoA, Acetyl-CoA (TCA cycle intermediates). nih.gov
Gallate Dioxygenase An enzyme that catalyzes the oxygen-dependent ring cleavage of gallate. ontosight.aiontosight.airesearchgate.net 4-oxalomesaconate (in Pseudomonas putida). researchgate.netnih.gov Pyruvic acid, Oxaloacetic acid (TCA cycle intermediates). nih.gov

Anaerobic Degradation Mechanisms (e.g., Gallate Decarboxylase to Pyrogallol)

In the absence of oxygen, the metabolic strategy for gallic acid degradation shifts significantly. The primary anaerobic pathway involves a non-oxidative decarboxylation step. d-nb.info

The key enzyme in this process is gallate decarboxylase (EC 4.1.1.59). ontosight.aiwikipedia.org This enzyme catalyzes the removal of a carboxyl group from the gallic acid molecule, resulting in the formation of pyrogallol (B1678534). ontosight.aiwikipedia.orgresearchgate.net This reaction is a crucial step for bacteria that can utilize gallate as a carbon source under anaerobic conditions. ontosight.ai

Several bacterial species, including those found in the human gut and various environmental niches, possess gallate decarboxylase activity. d-nb.infoasm.org For instance, strains of Enterobacter, Klebsiella aerogenes, and Lactobacillus plantarum have been shown to decarboxylate gallic acid to pyrogallol. wikipedia.orgasm.orgncsu.edu In some microorganisms, this conversion to pyrogallol represents a terminal step, as they may lack the enzymatic machinery for further degradation. asm.orgfrontiersin.org However, in other anaerobic bacteria, such as Pelobacter acidigallici, pyrogallol can be further fermented to products like acetate. d-nb.infod-nb.info

Table 3: Anaerobic Degradation of Gallic Acid

Enzyme EC Number Reaction Product
Gallate Decarboxylase 4.1.1.59 wikipedia.org Decarboxylation of gallic acid. ontosight.aiwikipedia.org Pyrogallol ontosight.airesearchgate.net

Advanced Analytical Methodologies for 3 Glucogallic Acid Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to isolating 3-glucogallic acid from complex sample matrices, such as plant extracts, which contain a multitude of other phytochemicals. unesp.br The choice of technique depends on the required resolution, speed, and analytical goal (qualitative or quantitative).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and widely used technique for the analysis of phenolic compounds, including gallic acid and its derivatives like this compound. researchgate.netmdpi.com This method offers high resolution and sensitivity, making it suitable for quantifying components in intricate mixtures. dergipark.org.tr For the analysis of phenolic acids, HPLC is often performed in a reversed-phase system. mdpi.com The separation is typically achieved using octadecylsilane (B103800) (C18) columns. mdpi.comresearchgate.net The mobile phase usually consists of a gradient mixture of acidified water (using acids like formic, acetic, or phosphoric acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). unesp.brmdpi.com Detection is commonly performed using a Diode Array Detector (DAD), which allows for the identification of compounds based on their UV-visible spectra. psu.edunih.gov For instance, a qualitative analysis of gallic acid in Terminalia bellerica fruit extracts was successfully performed using a C18 column with a mobile phase of water and acetonitrile (80:20 v/v) adjusted to pH 3.0, with detection at 272 nm. researchgate.netfabad.org.tr

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, greater sensitivity, and substantially faster analysis times. cabidigitallibrary.org These advantages are due to the use of columns with smaller particle sizes (typically under 2 µm). UHPLC is particularly well-suited for analyzing complex phytochemical profiles where numerous compounds, including isomers, need to be resolved. semanticscholar.org In a study comparing HPLC and UHPLC for the analysis of phenolics in pistachio hulls, the UHPLC method was 3.7 times faster, although a core-shell particle HPLC column provided superior peak resolution for certain compounds. cabidigitallibrary.org UHPLC systems are frequently coupled with mass spectrometry for enhanced identification capabilities. For example, this compound was identified in plant extracts using an Agilent UHPLC 1290 Infinity II system coupled to a mass spectrometer. semanticscholar.org

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a valuable planar chromatographic technique utilized for the fingerprinting and quantification of phytochemicals in herbal extracts. rjptonline.orgnih.gov It is recognized for its simplicity, accuracy, and suitability for high-throughput screening. nih.gov HPTLC methods have been developed for the general determination of tannins and for the quantification of gallic acid in various crude drugs and formulations. rjptonline.orgasianpubs.orgphytojournal.com In a typical HPTLC analysis, samples are spotted on pre-coated silica (B1680970) gel 60F254 plates, which serve as the stationary phase. asianpubs.orgresearchgate.net A mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid, is used to develop the plate. researchgate.netderpharmachemica.com Densitometric scanning at a specific wavelength, such as 272 nm or 280 nm, allows for the visualization and quantification of the separated compounds. asianpubs.orgresearchgate.net This technique can confirm the presence of tannins and other phenolic compounds in extracts, providing a useful tool for quality assessment. phytojournal.com

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of phenolic compounds. mdpi.comdergipark.org.tr It separates molecules based on their hydrophobicity. In this system, a non-polar stationary phase (most commonly C18) is used with a polar mobile phase. mdpi.comijpsr.com Compounds are eluted by a gradient, typically starting with a high concentration of aqueous solvent (often acidified) and gradually increasing the concentration of an organic solvent like methanol or acetonitrile. mdpi.comscielo.br This causes more hydrophobic compounds to elute later than more polar ones. RP-HPLC has been successfully used for the simultaneous determination of multiple phenolic acids in various plant extracts and food products like wine. dergipark.org.trijpsonline.com The method is valued for providing high resolution and rapid separation of a wide array of phenolic substances. dergipark.org.tr

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of unknown compounds and for highly sensitive quantification. When coupled with a chromatographic system, it provides definitive identification of molecules like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive identification and quantification of phytochemicals in complex mixtures. semanticscholar.org It combines the separation power of liquid chromatography (often UHPLC) with the mass analysis capabilities of tandem mass spectrometry. semanticscholar.orgd-nb.info

For the structural elucidation of this compound, LC-MS/MS analysis is typically conducted in negative ionization mode. mdpi.com The compound, with a molecular formula of C13H16O10, produces a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 331. mdpi.comresearchgate.netsemanticscholar.org Further fragmentation (MS/MS) of this precursor ion provides characteristic product ions that confirm its structure. Key fragment ions include m/z 169, which corresponds to the gallic acid moiety, and m/z 125, resulting from the loss of a carboxyl group (CO2) from the gallic acid fragment. mdpi.comresearchgate.net Other observed fragments, such as those at m/z 271, 241, and 211, arise from the cross-ring fragmentation of the glucose unit. mdpi.com These distinct fragmentation patterns allow for the unambiguous identification of this compound in various plant extracts, including those from Geranium pyrenaicum and Neolitsea pallens. d-nb.infomdpi.com

The table below summarizes the key mass spectrometric data used for the identification of this compound.

Table 1: LC-MS/MS Fragmentation Data for this compound

Precursor Ion [M-H]⁻ (m/z) Molecular Formula Key Fragment Ions (m/z) Fragment Identity
331 C13H16O10 271 [M-H-C2H4O2]⁻ (Glucose fragment)
211 [M-H-C4H8O4]⁻ (Glucose fragment)
169 Gallic acid [M-H]⁻
125 Gallic acid [M-H-CO2]⁻

Data sourced from multiple studies identifying this compound and its isomers. d-nb.infomdpi.comnih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) stands as a premier analytical tool for the detailed characterization of this compound. nih.govd-nb.info This advanced technique combines the high-resolution separation capabilities of UPLC with the precise mass accuracy of Q-TOF mass spectrometry, enabling the confident identification and structural elucidation of the compound, even in complex mixtures. nih.govexplorationpub.com

The UPLC system utilizes columns with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC systems. mdpi.com For the analysis of this compound, a reversed-phase column, such as a C18, is commonly employed. nih.govmdpi.com The mobile phase typically consists of a gradient mixture of acidified water (often with formic or acetic acid) and an organic solvent like acetonitrile or methanol. nih.govmdpi.com This gradient elution allows for the effective separation of this compound from other structurally similar compounds present in the sample extract. nih.gov

Following chromatographic separation, the eluent is introduced into the Q-TOF mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization source for analyzing phenolic compounds like this compound, often in negative ion mode, which is particularly sensitive for detecting acidic molecules. nih.govfrontiersin.orgcellmolbiol.org The Q-TOF analyzer provides high-resolution mass data, allowing for the determination of the accurate mass of the deprotonated molecule [M-H]⁻. nih.govd-nb.info For this compound, the expected deprotonated molecular ion [M-H]⁻ is observed at an m/z of approximately 331.06. najah.eduresearchgate.net

Tandem mass spectrometry (MS/MS) is a critical component of the UPLC-Q-TOF-MS analysis for structural confirmation. nih.govd-nb.info By selecting the precursor ion of this compound (m/z 331.06) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. A key fragment ion observed is typically at m/z 169, corresponding to the gallic acid moiety, resulting from the cleavage of the glycosidic bond. nih.govnajah.eduresearchgate.net Another significant fragment can be seen at m/z 271.04, representing the loss of a C2H2O2 fragment from the precursor ion. researchgate.net The fragmentation pattern provides definitive structural information, confirming the identity of this compound. nih.govd-nb.info

Below is a table summarizing typical UPLC-Q-TOF-MS parameters and findings for the analysis of this compound from various studies.

ParameterFindingSource
Precursor Ion [M-H]⁻ (m/z) 331.0634 researchgate.net
MS/MS Fragment Ions (m/z) 271.0425, 169.0112 researchgate.net
Retention Time (min) 6.13 researchgate.net
Identification Glucogallic acid researchgate.net

This table is interactive. You can sort and filter the data.

Spectrophotometric Methods (General Polyphenol Estimation Context)

UV-Vis spectrophotometry is a fundamental technique used for the quantification of phenolic compounds. Gallic acid, the core structure of this compound, exhibits a characteristic maximum absorption (λmax) in the ultraviolet region, typically around 270 nm. najah.eduunesp.br In one study, the UV spectrum of a sumac extract showed a peak for this compound at 270 nm. najah.edu Another analysis of Rhus coriaria extract also identified this compound with a maximum absorption at 270 nm. najah.edu Similarly, research on red osier dogwood identified glucogallic acid based on its maximum absorption wavelength (λmax) and mass spectra. nih.gov

However, it is important to note that many phenolic compounds absorb in a similar range, leading to potential interferences and a lack of specificity. unesp.br For instance, gallic acid itself has a maximum absorption at approximately 272.5 nm. unesp.br Therefore, while UV-Vis spectrophotometry can indicate the presence of phenolic structures, it is generally used for quantitative estimation of total phenolics rather than for the specific quantification of this compound without prior chromatographic separation.

The Folin-Ciocalteu method is a widely adopted, simple, and reproducible colorimetric assay for determining the total phenolic content of a sample. nih.govucdavis.edu This method is based on a redox reaction where the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by phenolic compounds under alkaline conditions. nih.govwikipedia.org This reduction results in the formation of a blue-colored complex, and the intensity of this color, measured spectrophotometrically at approximately 760-765 nm, is proportional to the amount of phenolic compounds present. nih.govwu.ac.th

The results of the Folin-Ciocalteu assay are typically expressed as gallic acid equivalents (GAE), using gallic acid as a standard for the calibration curve. nih.govucdavis.edu This is because gallic acid is a stable and pure compound that provides a response representative of many other phenolics on a mass basis. ucdavis.edu While this method is not specific for this compound, it provides a valuable estimation of the total reducing capacity of a sample, which is often attributed to its phenolic constituents. wikipedia.org It is crucial to recognize that other non-phenolic reducing substances can also react with the Folin-Ciocalteu reagent, potentially leading to an overestimation of the total phenolic content. wikipedia.org

A typical procedure involves mixing the sample extract with the Folin-Ciocalteu reagent, followed by the addition of a sodium carbonate solution to create the necessary alkaline environment. nih.govwu.ac.th After an incubation period, the absorbance is measured. nih.govwu.ac.th

Here is a data table outlining the typical steps and reagents for the Folin-Ciocalteu method.

StepDescriptionSource
1. Reagent Preparation Prepare Folin-Ciocalteu reagent (typically diluted 1:10), sodium carbonate solution (e.g., 7.5% or 700 mmol/L), and gallic acid standards. nih.govtaylorandfrancis.com
2. Reaction Mix the sample extract with the Folin-Ciocalteu reagent. nih.gov
3. Alkalinization Add sodium carbonate solution to the mixture. nih.gov
4. Incubation Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 2 hours). nih.gov
5. Measurement Read the absorbance of the resulting blue solution at approximately 750-765 nm. nih.govwu.ac.th
6. Quantification Calculate the total phenolic content as gallic acid equivalents (GAE) using a gallic acid standard curve. taylorandfrancis.com

This table is interactive. You can sort and filter the data.

Integration of Multi-Omics Approaches in this compound Research

The study of this compound is increasingly benefiting from the integration of multi-omics approaches, which combine data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics. This holistic approach provides a more comprehensive understanding of the biosynthesis, regulation, and biological functions of this compound within a biological system.

Metabolomics, particularly using UPLC-Q-TOF-MS, plays a central role in these integrated studies by enabling the untargeted or targeted analysis of a wide range of metabolites, including this compound. frontiersin.orgplos.orgplos.org By correlating changes in the levels of this compound with alterations in gene expression (transcriptomics) and protein abundance (proteomics), researchers can identify the genes and enzymes involved in its metabolic pathway.

For example, a "chinmedomics" strategy, which integrates serum pharmacochemistry with metabolomics, has been used to identify the bioactive compounds in traditional Chinese medicine and to elucidate their mechanisms of action. frontiersin.orgnih.gov In one such study, this compound was identified as one of the transitional ingredients in blood after the administration of a complex herbal formula. frontiersin.org By correlating the presence of these compounds with changes in endogenous biomarkers, researchers can pinpoint the effective constituents and their potential therapeutic targets. frontiersin.orgnih.gov

Multi-omics approaches are also valuable for understanding how environmental factors or genetic modifications affect the production of this compound and other related phenolic compounds in plants. By analyzing the metabolome alongside the transcriptome, scientists can uncover the regulatory networks that control the phenylpropanoid pathway, from which gallic acid and its derivatives are synthesized. plos.org This integrated analysis can reveal how factors like light and temperature influence the accumulation of these compounds. plos.org

The integration of these large-scale datasets requires sophisticated bioinformatics tools and statistical methods to identify meaningful correlations and to construct metabolic models. nih.govresearchgate.net This systems biology approach is powerful for discovering the biological roles of specific compounds like this compound and for identifying biomarkers for various applications. nih.gov

Mechanistic Insights into the Biological Activities of 3 Glucogallic Acid and Its Analogues in in Vitro Systems

Antioxidant Activity: Radical Scavenging Mechanisms and Electron Transfer Processes

The antioxidant properties of gallic acid are well-established and are attributed to its phenolic hydroxyl groups, which can readily donate hydrogen atoms or electrons to neutralize free radicals doi.orgnih.gov. Gallic acid employs multiple mechanisms for radical scavenging, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer (SET) nih.govfrontiersin.orgfrontiersin.org. These mechanisms allow gallic acid to effectively scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress tandfonline.comresearchgate.netnih.gov. Glycosylation of gallic acid, as seen in gallic acid glucoside, has been shown to potentially enhance its antioxidant activity d-nb.info. While direct in vitro data specifically for 3-Glucogallic acid's antioxidant mechanisms is limited, it is highly probable that it shares similar radical scavenging pathways with gallic acid due to its structural features. Studies on gallic acid have reported IC50 values in DPPH assays ranging from 0.7 μg/mL to 1.03 ± 0.25 μg/mL for its hydrate (B1144303) form in ABTS assays frontiersin.orgnih.gov. Gallic acid glucoside demonstrated an IC50 of 0.94 mM in a DPPH scavenging assay d-nb.info.

Table 1: Antioxidant Activity of Gallic Acid and its Glucoside

Compound Assay IC50 Value Reference
Gallic Acid DPPH 0.7 μg/mL frontiersin.org
Gallic Acid Hydrate ABTS 1.03 ± 0.25 μg/mL nih.gov
Gallic Acid Glucoside DPPH 0.94 mM d-nb.info

Antimicrobial Properties: Mechanisms Against Bacterial and Fungal Pathogens

Gallic acid exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi d-nb.infomdpi.comresearchgate.net. Its antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes, alter metabolic processes, inhibit biofilm formation, and damage cell walls, leading to increased permeability and cell death d-nb.info. Studies have indicated that the length of alkyl chains in gallic acid derivatives can influence their antibacterial potency d-nb.info. Gallic acid has also demonstrated synergistic effects when combined with conventional antibiotics, such as norfloxacin (B1679917) and gentamicin, against Staphylococcus aureus nih.gov. Reported Minimum Inhibitory Concentrations (MIC) for gallic acid against Pseudomonas species range from 2.5 to 5 mg/mL researchgate.net. For E. coli and S. aureus, MIC values have been reported between 7770.0–121.41 µg/mL researchgate.net. While specific mechanisms for this compound are not detailed, its presence in plants with antimicrobial properties suggests a potential role in inhibiting microbial growth.

Table 2: Antimicrobial Activity of Gallic Acid

Compound Target Organism MIC Value Reference
Gallic Acid Pseudomonas spp. 2.5-5 mg/mL researchgate.net
Gallic Acid E. coli, S. aureus 7770.0–121.41 µg/mL researchgate.net

Anti-inflammatory Effects: Molecular Modulators and Signaling Pathways

Gallic acid possesses significant anti-inflammatory properties, primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. It is known to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2 and p38 MAPK doi.orgfrontiersin.orgnih.govmdpi.comnih.govmdpi.comresearchgate.net. By inhibiting these pathways, gallic acid reduces the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other inflammatory mediators like ROS, NO, COX-2, and chemokines doi.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.gov. Furthermore, gallic acid can suppress the NLRP3 inflammasome and pyroptosis by enhancing the Nrf2 signaling pathway nih.gov. These actions collectively contribute to its potent anti-inflammatory effects. While direct studies on this compound's specific anti-inflammatory mechanisms are limited, its structural relation to gallic acid suggests it may exert similar effects on these inflammatory pathways.

Anticancer Potentials: Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

Gallic acid has demonstrated significant anticancer potential in vitro by inducing apoptosis and modulating the cell cycle in various cancer cell lines mdpi.comfoodandnutritionresearch.netresearchgate.netej-med.orgnih.govnih.gov. Its mechanisms involve activating the p53-dependent intrinsic apoptotic pathway, leading to the upregulation of pro-apoptotic proteins (e.g., Bax, Bad) and activation of caspases (caspase-3, -9) researchgate.netnih.gov. Gallic acid can also induce cell cycle arrest, typically at the G0/G1, S, or G2/M phases, by regulating cell cycle proteins such as cyclins (D, E) and their inhibitors (p21, p27) mdpi.comresearchgate.netnih.gov. Furthermore, it influences signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways, and can exhibit selective toxicity towards cancer cells over normal cells mdpi.comfoodandnutritionresearch.netej-med.orgnih.gov. Studies have reported IC50 values for gallic acid against ovarian cancer cells (OVCAR-3) as 22.14 ± 0.45 μM at 24 hours, and against pancreatic cancer cells (MiaPaCa-2) as 135.2 ± 0.6 μM at 48 hours mdpi.comnih.gov. This compound has also been cited for its anticancer activities frontiersin.orgmdpi.com.

Table 3: Anticancer Activity of Gallic Acid in Cancer Cell Lines

Compound Cancer Cell Line IC50 Value (μM) Treatment Time Apoptotic Rate (%) Reference
Gallic Acid OVCAR-3 22.14 ± 0.45 24 h - mdpi.com
Gallic Acid OVCAR-3 21.42 (at 20 μM) - 21.42% mdpi.com
Gallic Acid MiaPaCa-2 135.2 ± 0.6 48 h 78.3 ± 2.48% nih.gov

Antiviral Activities (e.g., against Herpes Simplex Virus)

Gallic acid and its derivatives have demonstrated antiviral activity against various viruses, including Herpes Simplex Virus type 1 (HSV-1) doi.orgnih.govresearchgate.netencyclopedia.pubgazimedj.commdpi.com. The proposed mechanisms involve inhibiting viral attachment to host cells, interfering with viral penetration, and exhibiting virucidal properties nih.gov. Gallic acid has also shown inhibitory effects against Human Immunodeficiency Virus (HIV) and influenza viruses encyclopedia.pubmdpi.com. Pomegranate extracts, rich in gallic acid and punicalagin, have shown significant inhibition of HSV-1 replication by affecting viral DNA accumulation, gene transcription, and protein expression mdpi.com. While specific studies on this compound's antiviral mechanisms are limited, its structural relationship to gallic acid suggests a potential for similar antiviral actions.

Neuroprotective Effects: Mitigation of Oxidative Stress and Associated Mechanisms

Gallic acid exerts neuroprotective effects by combating oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases doi.orgnih.govfrontiersin.orgtandfonline.comresearchgate.netnih.govmdpi.com. Its neuroprotective actions are attributed to its potent antioxidant capabilities, including scavenging ROS, reducing lipid peroxidation, and enhancing endogenous antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and total thiol levels tandfonline.comresearchgate.netnih.gov. Gallic acid also mitigates neuroinflammation by inhibiting inflammatory cytokines and modulating NF-κB and MAPK signaling pathways doi.orgfrontiersin.orgnih.gov. Furthermore, it can protect neurons from endoplasmic reticulum (ER) stress by reducing caspase-12 expression and inhibiting apoptotic pathways nih.govscielo.br. Gallic acid's ability to chelate metal ions and inhibit amyloid-beta (Aβ) aggregation also contributes to its neuroprotective profile doi.orgnih.gov. This compound is recognized for its potential neuroprotective activity frontiersin.orgmdpi.com.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Xanthine Oxidase, Cholinesterases)

Gallic acid and its derivatives have been investigated for their inhibitory effects on various enzymes relevant to metabolic and neurological disorders doi.orgd-nb.infonih.govnih.govnih.govms-editions.clsrce.hrjapsonline.comamazonaws.comnih.govcabidigitallibrary.orgfrontiersin.org. Gallic acid itself exhibits inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, which is relevant for diabetes management d-nb.infonih.govms-editions.clnih.govcabidigitallibrary.org. Studies have reported IC50 values for gallic acid or its glucoside against enzymes, for instance, gallic acid glucoside showed an IC50 of 0.94 mM against DPPH d-nb.info and a Ki of 1.23 mM against tyrosinase d-nb.info. Gallic acid hydrate demonstrated an ABTS assay IC50 of 1.03 ± 0.25 μg/mL nih.gov. While gallic acid has shown inhibitory effects on α-amylase, tyrosinase, and cholinesterases, specific studies detailing the enzyme inhibition kinetics and mechanisms for this compound are limited. The mention of "4-Glucogallic acid" (an isomer) showing inhibitory effects on α-glucosidase and cholinesterases nih.gov highlights the potential of glucogallic acid derivatives in this area.

Table 4: Enzyme Inhibition Activity of Gallic Acid and Derivatives

Compound Enzyme IC50 / Ki Value Inhibition Type (if specified) Reference
Gallic Acid Glucoside Tyrosinase Ki = 1.23 mM - d-nb.info
Gallic Acid Hydrate ABTS IC50 = 1.03 ± 0.25 μg/mL - nih.gov
Gallic Acid α-Glucosidase IC50 ≈ 3.81 µg/mL - ms-editions.clfrontiersin.org
4-Glucogallic acid α-Glucosidase IC50 (not specified) Mixed nih.gov
4-Glucogallic acid Acetylcholinesterase IC50 (not specified) Competitive nih.gov

This compound, as a glycosylated derivative of gallic acid, is anticipated to share many of the biological activities and mechanistic pathways observed for gallic acid. In vitro studies highlight gallic acid's potent antioxidant, antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective effects, largely mediated through the modulation of key cellular signaling pathways, radical scavenging, and induction of apoptosis. While direct research on this compound is less extensive, its potential as a therapeutic agent is supported by the established benefits of gallic acid and its glycosylated forms. Further research specifically investigating the unique mechanistic contributions and quantitative efficacy of this compound is warranted to fully elucidate its pharmacological potential.

Compound List

this compound

Gallic acid

Gallic acid 3-O-β-D-glucopyranoside

Gallic acid glucoside

Gallic acid hydrate

4-Glucogallic acid

3-O-methylgallic acid

2,4,6-trihydroxybenzaldehyde (B105460)

Punicalagin

Ellagic acid

Methyl gallate

Protocatechuic acid

Syringic acid

Vanillic acid

Chlorogenic acid

Caffeic acid

Rutin

Hyperoside

Quercetin

Kaempferol

Epicatechin

(-)-Epicatechin-3-O-gallate (ECG)

(-)-Epigallocatechin (EGC)

Epigallocatechin-3-gallate (EGCG)

Naringenin

Curcumin

Resveratrol

Chebulagic acid

Allicin

Eugenol

Glycyrrhizic acid (GL)

Glycyrrhetinic acid (GA)

Glycyrrhetinic acid 3-O-mono-β-d-glucuronide (GAMG)

Ampelopsin

Urolithin A

Urolithin B

Acetaldehyde

Octyl gallate

Cisplatin (CIS)

Paclitaxel (PTX)

Acyclovir

Norfloxacin

Gentamicin

Lithospermic acid

Protocatechualdehyde

Eclalbasaponin-v

Cyanidin-3-O-(2′galloyl)-galactoside

Kaempferol-3-O-glucoside

Kaempferol-3-O-pentoside

Tannic acid

Eryodictiol-7-O-glucoside

Ursolic acid

Juglone

Synaptic acid

Cyanidin-3-rutinoside

Cyanidin-3-glucoside

Peonidin-3-glucoside (P3G)

Malvidin-3-galactoside (M3G)

Petunidin-3-O-glucoside (P3OG)

Silymarin

Silybin

(+)-Catechin hydrate

Calycosin

Curcumin

Eugenol

Ferulic acid

Magnolol

Quercetin 3-beta-D-glucoside

Quercitrin

Sinapic acid

Vanillylacetone

L-(+)-ascorbic acid

Betaine

Mito-TBA-3

Triphenylphosphonium (TPP) cation

Aspirin

Octyl gallate

Structural Activity Relationships Sar of 3 Glucogallic Acid and Its Derivatives

Influence of Glycosylation on Biological Activity Profiles

The addition of a glucose molecule to gallic acid, a process known as glycosylation, significantly alters its physicochemical properties and, consequently, its biological activity. This modification can lead to enhanced solubility and stability, which are crucial factors for the bioavailability and efficacy of a compound. Research indicates that the glycosylation of polyphenols can modulate their antioxidant and enzyme-inhibitory activities.

In a comparative study, glycosylated gallic acid demonstrated superior anti-aging and anti-tyrosinase properties when compared to its aglycone form, gallic acid. Specifically, gallic acid glucoside showed a stronger inhibitory effect on matrix metalloproteinase-1 (MMP-1) production and a greater induction of type 1 collagen in UVB-irradiated human fibroblast cells. Furthermore, it exhibited a lower inhibition constant (Ki) against tyrosinase, indicating a more potent inhibitory action. However, this enhancement is not universal across all biological activities. The same study found that gallic acid glucoside had a higher IC50 value for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, suggesting a reduced direct antioxidant capacity in this particular assay compared to gallic acid.

This dichotomy highlights the nuanced effects of glycosylation. While it may diminish certain types of radical scavenging activity, it can concurrently amplify other beneficial effects, such as enzyme inhibition and cellular protection, potentially due to improved cellular uptake or altered interaction with biological targets.

Table 1: Comparative Biological Activity of Gallic Acid and its Glucoside

CompoundDPPH Radical Scavenging (IC50)Anti-lipid Peroxidation (% inhibition)Tyrosinase Inhibition (Ki)
Gallic Acid0.13 mMLower1.98 mM
Gallic Acid Glucoside0.94 mM31% Higher1.23 mM

Impact of Galloyl Moiety Substitutions on Biological Properties

The galloyl moiety, the 3,4,5-trihydroxybenzoyl group, is a cornerstone of the biological activity of many polyphenols. Modifications to this part of the molecule can profoundly influence its interactions with biological targets. The presence of the galloyl group is often crucial for a range of activities, including anti-inflammatory and enzyme-inhibitory effects.

Studies on various polyphenols have consistently shown that the galloyl moiety enhances their inhibitory activity against enzymes like α-glucosidase. This is attributed to the ability of the galloyl group to form strong binding interactions, such as hydrogen bonds and π-π stacking, with the active sites of enzymes. For instance, catechins containing a galloyl group exhibit significantly higher anti-inflammatory and antioxidant activities compared to their non-galloylated counterparts.

Furthermore, substitutions on the galloyl ring itself can fine-tune the biological properties. For example, the introduction of different functional groups at the C-4 and C-5 positions can alter the molecule's polarity, steric hindrance, and electron-donating capacity, thereby affecting its antioxidant potential and enzyme inhibitory efficacy. The precise nature of these substitutions dictates the extent of this modulation, offering a pathway for the rational design of gallic acid derivatives with tailored biological activities.

Hydroxyl Group Configuration and Number in Relation to Radical Scavenging Efficiency

The remarkable antioxidant and radical scavenging properties of gallic acid and its derivatives are intrinsically linked to the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. These groups act as hydrogen donors, neutralizing free radicals and terminating oxidative chain reactions.

The three hydroxyl groups on the galloyl moiety of 3-glucogallic acid are positioned in a vicinal (1,2,3-trihydroxy) arrangement, which is a key structural feature for high antioxidant activity. This configuration enhances the stability of the resulting phenoxyl radical through electron delocalization and intramolecular hydrogen bonding, making the molecule a more efficient radical scavenger.

Generally, a direct correlation exists between the number of hydroxyl groups and the antioxidant capacity of phenolic compounds. An increase in the number of hydroxyl groups typically leads to a greater radical scavenging efficiency. For example, compounds with three hydroxyl groups, such as gallic acid, consistently demonstrate higher antioxidant potential than those with one or two. The position of these groups is also critical; for instance, the presence of a catechol group (ortho-dihydroxy) is a well-established determinant of potent antioxidant activity. Theoretical and experimental studies have confirmed that the 4-OH group of gallic acid is the most likely to donate a hydrogen atom, a process central to its radical scavenging mechanism.

Comparative Analysis with Other Gallic Acid Derivatives (e.g., Galloylglucosides, Alkyl Gallates)

To fully appreciate the structure-activity relationships of this compound, a comparative analysis with other gallic acid derivatives is essential. This includes other galloylglucosides, where the glucose moiety is attached at different positions, and alkyl gallates, where the carboxyl group of gallic acid is esterified with an alcohol.

Galloylglucosides: The position of the glycosidic bond can influence biological activity. While specific comparative data for this compound against other positional isomers is limited, studies on related compounds, such as myricetin (B1677590) galloylglycosides, have shown that the location of the galloyl group on the sugar moiety can significantly impact antioxidant and enzyme inhibitory activities. For instance, in one study, myricetin 3-O-(3''-O-galloyl)-α-rhamnopyranoside 7-methyl ether (galloyl group at the 3'' position) showed a much lower IC50 for DPPH scavenging (indicating higher activity) than myricetin 3-O-(2''-O-galloyl)-α-rhamnopyranoside 7-methyl ether (galloyl group at the 2'' position). This suggests that even subtle changes in the galloylation pattern on the sugar can have a profound effect on biological function.

Alkyl Gallates: In contrast to the hydrophilic nature of galloylglucosides, alkyl gallates are more lipophilic, with the degree of lipophilicity depending on the length of the alkyl chain. This property significantly influences their antioxidant and antimicrobial activities. Generally, the antioxidant activity of alkyl gallates in non-polar environments increases with the length of the alkyl chain up to a certain point, after which a "cut-off" effect is observed. This is often attributed to steric hindrance or reduced solubility in the reaction medium. For example, in some systems, lauryl gallate (a C12 ester) has been shown to have higher antioxidant activity than shorter-chain esters like ethyl gallate.

The diverse biological profiles of these derivatives underscore the principle that minor structural modifications to the parent gallic acid molecule can lead to significant changes in their activity, providing a rich field for the development of novel therapeutic and functional agents.

Table 2: Comparative DPPH Radical Scavenging Activity (IC50) of Gallic Acid and its Derivatives

CompoundIC50 (µM)
Gallic Acid29.5
Methyl Gallate38.0
Myricetin 3-O-(3''-O-galloyl)-α-rhamnopyranoside 7-methyl ether591
Myricetin 3-O-(2''-O-galloyl)-α-rhamnopyranoside 7-methyl ether1522
Myricetin 3-O-(2'',3''-di-O-galloyl)-α-rhamnopyranoside867

Biotechnological Production and Metabolic Engineering Approaches for 3 Glucogallic Acid

Strategies for Enhanced Biosynthesis and Accumulation in Plant Cell Cultures or Microbial Hosts

While N. benthamiana serves as a valuable platform for pathway reconstruction and initial characterization, enhancing the biosynthesis and accumulation of 3-glucogallic acid for industrial purposes would likely involve engineering robust microbial hosts or plant cell cultures. Strategies for such enhancement could include:

Pathway Optimization: Identifying and overexpressing rate-limiting enzymes, such as specific DQD/SDHs and UGTs responsible for this compound formation, while downregulating competing pathways.

Host Engineering: Modifying central carbon metabolism in microbial hosts like Escherichia coli or yeast to increase the flux of precursors towards gallic acid biosynthesis. This could involve the introduction of heterologous genes and the deletion or modification of endogenous genes that divert metabolic intermediates.

Enzyme Engineering: Employing directed evolution or rational design to improve the catalytic efficiency, substrate specificity, and stability of key enzymes involved in the pathway.

Process Optimization: Developing optimal fermentation conditions, including media composition, pH, temperature, and oxygen supply, to maximize product yield and titer.

Although specific research detailing enhanced this compound production in plant cell cultures or microbial hosts was not detailed in the provided search snippets, general metabolic engineering principles applied to other natural products, such as D-glucaric acid in E. coli mit.edu, illustrate the potential of these approaches.

Future Directions in Synthetic Biology for this compound Production

The field of synthetic biology offers powerful tools for the rational design and construction of novel metabolic pathways and biological systems for compound production. Future directions for this compound production include:

Complete Pathway Reconstitution: Identifying and incorporating genes responsible for downstream steps in the hydrolyzable tannin pathway, such as galloyltransferases and laccases, to enable the production of more complex derivatives or to fully reconstitute the pathway in a heterologous host nih.govresearchgate.net.

Systems Biology Approaches: Utilizing multi-omics data (genomics, transcriptomics, metabolomics) combined with computational modeling and artificial intelligence (AI) to gain a comprehensive understanding of the metabolic network and identify key targets for engineering nih.govsci-hub.se.

Development of Biosensors and High-Throughput Screening: Creating biosensors that can detect this compound or its precursors, enabling high-throughput screening of mutant libraries or engineered strains for improved production.

CRISPR-based Genome Editing: Employing advanced genome editing tools for precise and efficient modification of host genomes in both microbial and plant systems to optimize metabolic pathways.

Cell-Free Systems: Exploring cell-free biosynthesis systems, which can offer advantages in terms of rapid optimization and the ability to incorporate non-natural enzymes or pathways without cellular constraints.

By integrating these synthetic biology approaches, researchers can aim to develop highly efficient and scalable biotechnological platforms for the sustainable production of this compound and related valuable compounds.

Compound Name List:

this compound

Gallic acid

β-Glucogallin

4-Glucogallic acid

Future Research Directions and Applications in Academic Contexts

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes

The biosynthesis of 3-Glucogallic acid, like other gallic acid derivatives, involves complex enzymatic pathways within plants. While some enzymes involved in gallic acid metabolism and glycosylation have been identified, such as UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT) which synthesizes β-glucogallin from gallic acid and UDP-glucose nih.govresearchgate.net, a comprehensive understanding of the entire pathway is still lacking. Specifically, the enzymes responsible for the direct galloylation of glucose to form this compound, or those involved in its subsequent modifications, require further characterization. Research efforts should focus on identifying and characterizing these uncharacterized enzymes using a combination of genomic, proteomic, and biochemical approaches. This includes screening plant genomes for candidate genes encoding glycosyltransferases and acyltransferases, followed by heterologous expression and in vitro enzymatic assays to confirm their function in this compound biosynthesis oup.comfrontiersin.org. Understanding these enzymes is critical for potential biotechnological production of this compound or its analogs.

Comprehensive Omics-Based Studies (e.g., Metabolomics, Transcriptomics)

Integrating multiple "omics" technologies, such as metabolomics and transcriptomics, offers a powerful approach to unravel the complex metabolic networks governing the production of this compound in plants nih.govresearchgate.netfrontiersin.orgmdpi.com. Metabolomic profiling can identify and quantify the levels of this compound and its related metabolites under various physiological and environmental conditions, providing insights into its accumulation patterns and metabolic flux nih.govhmdb.ca. Concurrently, transcriptomic analysis can reveal the genes and regulatory networks that are activated or repressed during this compound biosynthesis oup.comfrontiersin.orgscirp.org. By correlating gene expression data with metabolite profiles, researchers can pinpoint key genes and enzymes involved in the pathway, identify regulatory hubs, and understand how environmental factors or developmental stages influence its production. Such integrated studies are essential for a holistic understanding of plant secondary metabolism and can lead to the identification of novel genes and pathways related to phenolic compound synthesis mdpi.comscirp.orgtandfonline.com.

Advanced Structural Elucidation Techniques for Novel Derivatives

While the basic structure of this compound is known nih.govuni.lunaturalproducts.net, the plant kingdom is a rich source of diverse natural products, and it is plausible that novel derivatives of this compound exist. Advanced structural elucidation techniques, including high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D and 2D NMR experiments like HSQC, HMBC, COSY), and X-ray crystallography, are indispensable for characterizing these potential new compounds nih.govresearchgate.netacs.orgtandfonline.com. These techniques allow for the precise determination of molecular formulas, connectivity, stereochemistry, and glycosylation patterns. Furthermore, the discovery and characterization of novel derivatives could reveal compounds with unique biological activities or improved properties compared to the parent molecule, expanding the scope of research into gallic acid-based natural products.

Exploration of Ecological Roles and Plant-Environment Interactions of this compound

The ecological functions of this compound within its native plant environments are not fully understood. As a phenolic compound, it likely plays roles in plant defense mechanisms against herbivores, pathogens, or competing plants (allelopathy) mdpi.comfrontiersin.orgnih.gov. Research could investigate its potential as an antimicrobial agent, an insect deterrent, or a signaling molecule involved in plant-microbe interactions. Furthermore, understanding how this compound contributes to plant adaptation to abiotic stresses, such as drought, salinity, or UV radiation, is crucial. Omics-based studies, coupled with controlled environmental experiments, can help elucidate these roles by analyzing changes in gene expression and metabolite profiles under specific stress conditions scirp.orgresearchgate.net. Investigating these ecological interactions could reveal novel bioactivities and applications for this compound.

Development of Novel Analytical Standards and Reference Materials

Accurate and reliable quantification of this compound in plant extracts and biological samples is essential for comprehensive research. The development of novel analytical standards and certified reference materials (CRMs) is a critical step towards achieving this goal extrasynthese.comcanada.cacpachem.comesslabshop.comsigmaaldrich.com. High-purity standards are required for the calibration of analytical instruments, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling precise and reproducible measurements. Research into synthesizing or isolating highly pure this compound, followed by rigorous characterization and certification, will provide essential tools for researchers in phytochemistry, pharmacology, and quality control. The availability of such standards will facilitate comparative studies across different plant species and research laboratories, ensuring data consistency and comparability.

Compound List:

this compound

Gallic acid

β-glucogallin (1-O-galloyl-β-D-glucose)

Tannins

Hydrolyzable tannins

Gallotannins (GTs)

Ellagitannins (ETs)

Catechins

Flavan-3-ols

Flavonoids

Flavonols

Syringic acid

Epigallocatechin gallate (EGCG)

Epicatechin

Epicatechin-3-gallate

Kaempferol-3-(6″-galloyl) glucoside

Proanthocyanidins (PAs)

Quercetin-7-O-[α-l-rhamnopyranosyl(1→6)-β-d-galactopyranoside]

Protocatechuic acid

Shikimic acid

5-dehydroshikimic acid

Pentagalloyl glucose

Monogalloyl glucose

3-O-β-D-glucopyranoside (synonym for this compound)

3-O-(6-galloylglucoside)

Mudanoside B

3-O-dodecanoyl (3-lauroylgallic acid)

3-methyl ether (of gallic acid)

3-methyl-5-O-sulfate

3-methyl-4-O-[3,4-dihydroxy-5-methoxybenzoyl-(→6)- β-D-glucopyranoside]

3-methyl-5-O-β-D-glucopyranoside

3-ethyl ether (of gallic acid)

4-ethyl ether (of gallic acid)

Lauryl gallate

Propyl gallate

Octyl gallate

Tetradecyl gallate

Hexadecyl gallate

Sinapoylglucose

p-hydroxybenzoylglucose

Syringin

Coniferin

p-coumaryl alcohol 4-O-β-D-glucoside

Isoorientin

Isovitexin

Atrazine

Q & A

Q. How do researchers address the instability of this compound in physiological conditions?

  • Methodological Answer : Perform stability assays in simulated gastric/intestinal fluids (e.g., USP protocols) and serum. Use stabilizers like ascorbic acid or cyclodextrin encapsulation. For in vivo tracking, derivatize with fluorescent tags (e.g., BODIPY) or isotopically label the glucose moiety (¹³C-NMR). Degradation products can be profiled using time-course LC-MSⁿ, with kinetic modeling to predict half-lives .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity of this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50/EC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey–Kramer) for multi-group comparisons, as seen in plant biosynthesis studies . For omics data, apply Benjamini-Hochberg correction to reduce false discovery rates in pathway enrichment analyses .

Q. How should researchers handle variability in UGT enzyme activity across plant tissues?

  • Methodological Answer : Use spatially resolved techniques like laser microdissection coupled with qRT-PCR to correlate UGT expression (e.g., UGT84A25) with metabolite levels in specific cell layers. Normalize activity assays to total protein content (Bradford assay) and include empty vector controls to account for endogenous UGT activity, which can produce background this compound .

Experimental Design Considerations

Q. What controls are essential when studying this compound’s role in oxidative stress models?

  • Methodological Answer : Include (1) vehicle controls (e.g., DMSO), (2) positive controls (e.g., ascorbic acid for antioxidants, H₂O₂ for pro-oxidants), and (3) negative controls (e.g., heat-denatured enzymes in biosynthesis assays). For genetic studies, use CRISPR knockouts of UGTs to confirm substrate specificity .

Q. How can researchers differentiate this compound’s direct effects from matrix effects in herbal extracts?

  • Methodological Answer : Employ fractionation (e.g., SPE columns) to isolate this compound from co-occurring compounds like ellagic acid or aloin A. Validate bioactivity using purified standards and spiked recovery experiments. For LC-MS datasets, apply blank subtraction and matrix-matched calibration to minimize ion suppression/enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.